molecular formula C11H16N2O2 B148655 2-(N-Boc-Amino)-3-methylpyridine CAS No. 138343-75-6

2-(N-Boc-Amino)-3-methylpyridine

Cat. No. B148655
Key on ui cas rn: 138343-75-6
M. Wt: 208.26 g/mol
InChI Key: MJPLUXLNYQHWIU-UHFFFAOYSA-N
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Patent
US08865732B2

Procedure details

Following a literature procedure (Synthesis 1996, 877), n-BuLi (2.2 M in hexane, 9.1 mL, 20 mmol) was added dropwise to solution of tert-butyl 3-methylpyridin-2-ylcarbamate (1.98 g, 9.5 mmol) in dry THF (21 mL) at −5° C. The reaction was maintained at −5° C. for 1 h, then cooled to −78° C. in a dry ice-acetone bath. A solution of MeI (0.62 mL, 10 mmol) in dry THF (3 mL) was added over 20 min. The reaction was maintained at −78° C. for 1 h and then raised slowly to −55° C. The reaction was quenched with water (20 mL) and the resulting mixture was partitioned and the layers separated. The aqueous phase was extracted with EtOAc (2×20 mL) and the combined organic portions were washed with brine, dried (Na2CO3), and concentrated to furnish 1.8 g of tert-butyl 3-ethylpyridin-2-ylcarbamate: LCMS (m/z): 223.1 (MH+), tR=0.54 min
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step Two
Name
Quantity
21 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.62 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li][CH2:2]CCC.[CH3:6][C:7]1[C:8]([NH:13][C:14](=[O:20])[O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[N:9][CH:10]=[CH:11][CH:12]=1.CI>C1COCC1>[CH2:6]([C:7]1[C:8]([NH:13][C:14](=[O:20])[O:15][C:16]([CH3:17])([CH3:19])[CH3:18])=[N:9][CH:10]=[CH:11][CH:12]=1)[CH3:2]

Inputs

Step One
Name
Quantity
9.1 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
1.98 g
Type
reactant
Smiles
CC=1C(=NC=CC1)NC(OC(C)(C)C)=O
Name
Quantity
21 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.62 mL
Type
reactant
Smiles
CI
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C. in a dry ice-acetone bath
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was maintained at −78° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
raised slowly to −55° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (20 mL)
CUSTOM
Type
CUSTOM
Details
the resulting mixture was partitioned
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (2×20 mL)
WASH
Type
WASH
Details
the combined organic portions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2CO3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C(=NC=CC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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